molecular formula C15H17N3O3S2 B6490119 methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate CAS No. 394234-78-7

methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate

Cat. No.: B6490119
CAS No.: 394234-78-7
M. Wt: 351.4 g/mol
InChI Key: NUYOLPIDWJQNPY-UHFFFAOYSA-N
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Description

Methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C15H17N3O3S2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.07113376 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Overview

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈N₄O₂S
  • Molecular Structure : The compound contains a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl and carbamoyl groups contributes to its pharmacological profile.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study on related thiadiazole compounds showed that they possess antibacterial and antifungal activities against various pathogens. For instance:

CompoundActivityReference
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amineModerate antibacterial activity against Staphylococcus aureus
Thiadiazole derivativesEffective against Candida albicans with MIC values ranging from 16 to 64 µg/mL

The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Antitumor Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines:

Cell LineIC₅₀ (µM)Activity
MCF-7 (Breast Cancer)0.28Strong cytotoxicity
A549 (Lung Cancer)0.52Significant inhibition
HCT-116 (Colon Cancer)6.2Moderate activity

These findings suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis, potentially through interaction with tubulin or other cellular targets .

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of thiadiazole derivatives demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains.

Study 2: Anticancer Potential

In a comparative study assessing the anticancer potential of several thiadiazole derivatives, this compound was evaluated against established cancer cell lines. Results indicated that this compound induced apoptosis in treated cells, as evidenced by increased levels of caspase activity and morphological changes consistent with programmed cell death.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate have been tested for their efficacy against various microorganisms. A study indicated that several thiadiazole derivatives demonstrated good activity against bacteria and fungi, suggesting potential for developing new antimicrobial agents .

Cytotoxic Properties
Thiadiazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. A review highlighted that certain thiadiazole compounds showed IC50 values in the low micromolar range against breast and lung cancer cell lines. For example, a related compound exhibited a GI50 value of 0.28 μg/mL against the MCF-7 breast cancer cell line, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR) Studies
The effectiveness of thiadiazole compounds is often linked to their structural characteristics. SAR studies reveal that modifications to the phenyl ring significantly influence biological activity. For instance, the introduction of different substituents on the C-5 position of the thiadiazole ring can enhance cytotoxicity against specific cancer cell lines .

Agricultural Applications

Pesticidal Properties
Thiadiazole derivatives are being explored for their pesticidal properties. Research indicates that certain thiadiazole compounds can act as effective fungicides and insecticides. The incorporation of methyl groups and other substituents can improve the bioactivity of these compounds against agricultural pests. For example, studies have shown that some derivatives exhibit significant antifungal activity against plant pathogens .

Material Science

Polymer Chemistry
In material science, thiadiazole compounds are being investigated for their role in polymer synthesis. Thiadiazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing thiadiazole units exhibit improved resistance to thermal degradation compared to conventional polymers .

Case Studies

Application Area Study Reference Key Findings
Antimicrobial Activity Compounds showed significant activity against various microorganisms.
Cytotoxic Properties IC50 values as low as 0.28 μg/mL against MCF-7 cell line; strong anticancer potential.
Pesticidal Properties Effective antifungal activity against plant pathogens; promising for agricultural use.
Polymer Chemistry Enhanced thermal stability in polymers containing thiadiazole units.

Properties

IUPAC Name

methyl 2-[1-[[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-9-6-4-5-7-11(9)14-17-18-15(23-14)16-13(20)10(2)22-8-12(19)21-3/h4-7,10H,8H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOLPIDWJQNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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